2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is a chemical compound with the molecular formula C10H12BrNO3. This compound features a brominated benzo[d][1,4]dioxin moiety, which is a significant structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol typically involves the following steps:
Chemical Reactions Analysis
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Scientific Research Applications
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The brominated benzo[d][1,4]dioxin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound lacks the bromine atom, which may result in different biological activities and reactivity.
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride: The presence of a methoxy group instead of a bromine atom can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol |
InChI |
InChI=1S/C10H12BrNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 |
InChI Key |
IRYWDOFXQPISLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.